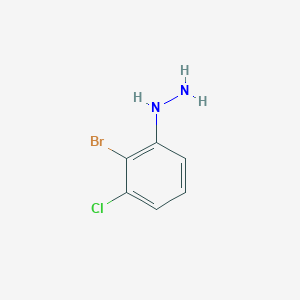
(2-Bromo-3-chlorophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-3-chlorophenyl)hydrazine is an organic compound that belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-chlorophenyl)hydrazine typically involves the reaction of 2-bromo-3-chloronitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-3-chlorophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted phenylhydrazines
Applications De Recherche Scientifique
(2-Bromo-3-chlorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Bromo-3-chlorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-4-chlorophenyl)hydrazine
- (2-Bromo-3-fluorophenyl)hydrazine
- (2-Bromo-3-methylphenyl)hydrazine
Uniqueness
(2-Bromo-3-chlorophenyl)hydrazine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties and steric interactions, making it distinct from other similar hydrazine derivatives.
Propriétés
Formule moléculaire |
C6H6BrClN2 |
|---|---|
Poids moléculaire |
221.48 g/mol |
Nom IUPAC |
(2-bromo-3-chlorophenyl)hydrazine |
InChI |
InChI=1S/C6H6BrClN2/c7-6-4(8)2-1-3-5(6)10-9/h1-3,10H,9H2 |
Clé InChI |
XZFQKBVGVZTRHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Br)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
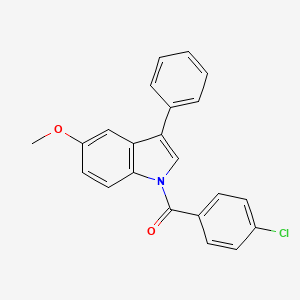
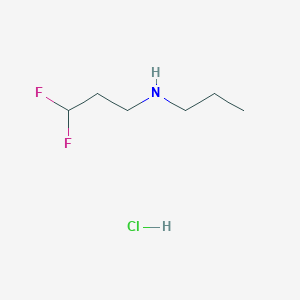
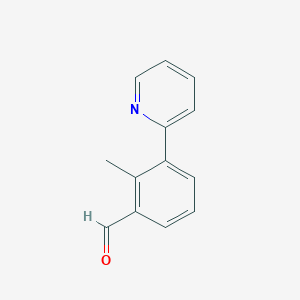

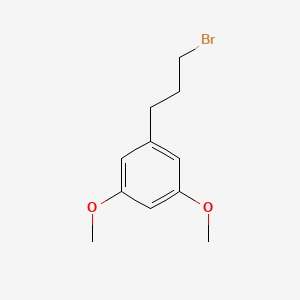
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)

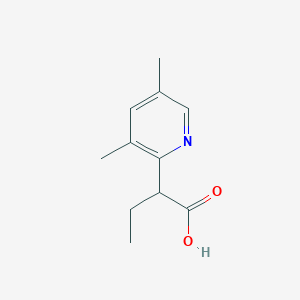
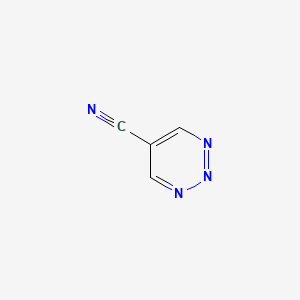
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
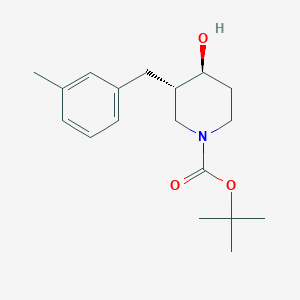

![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
